3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine
Description
3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine is a bicyclic heterocyclic compound featuring a fused pyrrole-pyrazole core with a methyl group at position 3 and an amine at position 2. Its molecular formula is C₇H₁₀N₄ (derived from , and 13 by adding a methyl group to C₆H₉N₃). Pyrrolopyrazole derivatives are of significant interest in medicinal chemistry due to their structural diversity and biological relevance, particularly in kinase inhibition and anticancer therapies . The compound’s synthesis, though complex (29.4% yield over 8 steps), offers a scaffold for developing bioactive molecules .
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
3-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine |
InChI |
InChI=1S/C7H11N3/c1-5-6-3-2-4-10(6)9-7(5)8/h2-4H2,1H3,(H2,8,9) |
InChI Key |
WNCSQANBACLWCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCN2N=C1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine typically involves multiple steps. One common method includes the following steps :
Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition of Propargylamine: Propargylamine is added to the obtained acetylenes to produce N-propargylenaminones.
Intramolecular Cyclization: The propargylic derivatives undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial, antiviral, and antifungal activities.
Medicine: Investigated for its potential as an anticancer agent and kinase inhibitor.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their differences are summarized below:
- Key Differences: Danusertib has a saturated tetrahydropyrrolo[3,4-c]pyrazole scaffold, enabling broader kinase inhibition, while the target compound’s dihydro core may limit conformational flexibility . The TβR-1 inhibitor () replaces the methyl group with a pyridinyl-quinoline moiety, enhancing binding affinity to TGF-β receptors . Substituents like -CN () or -COOH () alter electronic properties and solubility, impacting pharmacological profiles.
Physicochemical Properties
Commercial and Patent Landscape
- Danusertib : Patented (WO2005077989) and advanced to clinical trials .
Biological Activity
3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique pyrrolopyrazole structure, which is significant in medicinal chemistry due to its diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
The molecular formula of 3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine is , with a molecular weight of 165.24 g/mol. The IUPAC name is 2-(3-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanamine. Its structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C9H15N3 |
| Molecular Weight | 165.24 g/mol |
| IUPAC Name | 2-(3-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanamine |
| InChI Key | GRGKGLLLWYOIRV-UHFFFAOYSA-N |
| SMILES | CC1=C2CCCN2N=C1CCN |
The biological activity of 3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine is primarily attributed to its interaction with various molecular targets in the body. It has been shown to inhibit specific enzymes and receptors involved in critical signaling pathways:
Molecular Targets:
- Kinase Inhibition: The compound may inhibit kinase enzymes that are crucial in cell signaling and cancer progression.
Pathways Involved:
By inhibiting these enzymes, the compound disrupts key signaling pathways that lead to reduced cell proliferation and increased apoptosis (programmed cell death) in cancer cells.
Anticancer Activity
Research indicates that compounds within the pyrrolopyrazole class exhibit significant anticancer properties. For instance, studies have reported that derivatives of pyrrolopyrazoles can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
Case Study:
A study published in a peer-reviewed journal demonstrated that a related compound showed an IC50 value of approximately 0.025 μM against certain cancer cell lines, indicating potent anticancer activity .
Antimicrobial and Antiviral Properties
The compound has also been explored for its antimicrobial and antiviral activities. Its structure allows for interactions with bacterial and viral proteins, potentially inhibiting their function.
Research Findings:
In vitro studies have shown that derivatives exhibit varying degrees of antimicrobial activity against common pathogens. For example, one study found that a closely related compound displayed a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus .
Synthesis and Derivatives
The synthesis of 3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine typically involves multi-step processes including cyclization and substitution reactions. These synthetic routes are crucial for developing derivatives with enhanced biological activities.
| Synthetic Route | Description |
|---|---|
| Cyclization | Involves the cyclization of pyrrole with acyl (bromo)acetylenes. |
| Addition | Propargylamine is added to acetylenes to produce N-propargylenaminones. |
| Intramolecular Cyclization | Catalyzed by cesium carbonate in DMSO to yield the desired product. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
